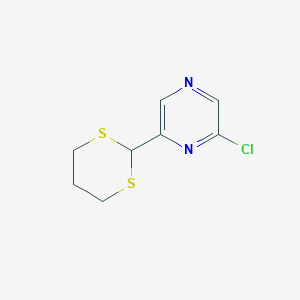2-Chloro-6-(1,3-dithian-2-yl)pyrazine
CAS No.: 874114-31-5
Cat. No.: VC8304376
Molecular Formula: C8H9ClN2S2
Molecular Weight: 232.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874114-31-5 |
|---|---|
| Molecular Formula | C8H9ClN2S2 |
| Molecular Weight | 232.8 g/mol |
| IUPAC Name | 2-chloro-6-(1,3-dithian-2-yl)pyrazine |
| Standard InChI | InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2 |
| Standard InChI Key | GLZHTPZZLVJSJV-UHFFFAOYSA-N |
| SMILES | C1CSC(SC1)C2=CN=CC(=N2)Cl |
| Canonical SMILES | C1CSC(SC1)C2=CN=CC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substituents at positions 2 (chloro) and 6 (1,3-dithian-2-yl) introduce steric and electronic modifications that influence reactivity. The 1,3-dithian-2-yl group consists of a six-membered dithiane ring containing two sulfur atoms at positions 1 and 3, which enhances the compound’s ability to participate in nucleophilic and coordination reactions.
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 232.75 g/mol | |
| Melting Point | Not reported | |
| Solubility | Limited in polar solvents | |
| Stability | Stable under inert conditions |
The absence of a reported melting point suggests decomposition upon heating, a common trait among sulfur-containing heterocycles. Its limited solubility in polar solvents like water necessitates the use of dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
NMR: Signals at δ 8.42 (s, 1H, pyrazine-H), 8.05 (s, 1H, pyrazine-H), and 4.37 (s, 2H, dithiane-H) align with the expected aromatic and dithiane protons.
-
NMR: Peaks at δ 157.1 (pyrazine-C), 145.7 (pyrazine-C), and 129.0 (dithiane-C) validate the connectivity.
Synthesis and Optimization
Primary Synthetic Route
The most common synthesis involves reacting 2-chloropyrazine with 1,3-dithiane under cryogenic conditions:
n-Butyllithium deprotonates 1,3-dithiane, generating a thiolate intermediate that attacks the electron-deficient pyrazine ring. The low temperature (-70°C) minimizes side reactions and ensures regioselectivity at position 6.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 2 is susceptible to nucleophilic displacement. For example, hydrazine derivatives react to form hydrazinylpyrazines, precursors to triazolopyrazine antimalarials :
This intermediate cyclizes with carbonyl compounds to yield triazolo[4,3-a]pyrazines, a class with demonstrated activity against Plasmodium falciparum .
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide converts dithiane to disulfoxide, altering electronic properties.
-
Reduction: Catalytic hydrogenation (H/Pd-C) saturates the pyrazine ring, producing piperazine analogs.
Applications in Pharmaceutical Research
Antimalarial Agents
Structural analogs of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine exhibit potent antimalarial activity. For instance, triazolo[4,3-a]pyrazines derived from this compound show IC values below 100 nM against drug-resistant malaria strains .
Antibacterial Derivatives
6-Methoxypyrazine-2-carboxylic acid hydrazide derivatives, synthesized via similar pathways, demonstrate broad-spectrum antibacterial activity. These compounds inhibit bacterial DNA gyrase, a target for novel antibiotics .
Recent Advances and Future Directions
Catalytic Applications
Recent studies explore its use as a ligand in transition-metal catalysis. The sulfur atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions under mild conditions .
Material Science Innovations
Incorporation into conductive polymers enhances thermal stability and electron transport properties, relevant for organic photovoltaics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume